6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Description

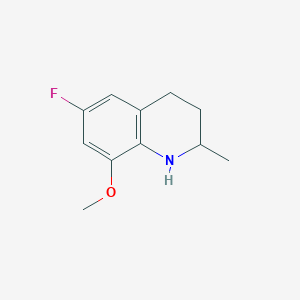

6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (molecular formula: C₁₀H₁₂FNO) is a fluorinated and methoxylated tetrahydroquinoline derivative. Its structure features a fluorine atom at position 6, a methoxy group at position 8, and a methyl group at position 2 of the partially saturated quinoline scaffold (Figure 1). The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine and methoxy substituents, which may enhance metabolic stability and modulate binding interactions in biological systems .

Properties

IUPAC Name |

6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGZKJZQSMTPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC(=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of 4-Fluoro-2-methoxyaniline with Crotonaldehyde

One of the most straightforward and efficient synthetic approaches to 6-fluoro-8-methoxy-2-methylquinoline involves the condensation of 4-fluoro-2-methoxyaniline with crotonaldehyde under acidic reflux conditions:

-

- 4-Fluoro-2-methoxyaniline (370 mg, 2.62 mmol) is dissolved in 6N hydrochloric acid (5 mL) and heated to reflux.

- (E)-but-2-enal (crotonaldehyde, 367 mg, 5.24 mmol) is added dropwise.

- The mixture is refluxed for 2 hours.

- After cooling, the reaction mixture is neutralized with ammonium hydroxide.

- The aqueous phase is extracted with dichloromethane (DCM), dried over magnesium sulfate, and concentrated.

-

- The product, 6-fluoro-8-methoxy-2-methylquinoline, is obtained as a brown solid with a yield of 99.8%.

- This method is notable for its high yield and simplicity.

Reference: This method is documented in a patent WO2012/154274 and summarized in ChemicalBook.

| Step | Reagent/Condition | Amount | Time | Outcome |

|---|---|---|---|---|

| 1 | 4-Fluoro-2-methoxyaniline + HCl | 370 mg + 5 mL 6N HCl | Reflux 2h | Formation of imine intermediate |

| 2 | (E)-but-2-enal addition | 367 mg | Dropwise | Condensation to quinoline ring |

| 3 | Neutralization with NH4OH | - | - | Isolation of product |

| 4 | Extraction & drying | DCM, MgSO4 | - | Purification |

Enantioselective Resolution via Biocatalysis

For the preparation of the chiral (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, enzymatic resolution using monoamine oxidase from Pseudomonas monteilii ZMU-T01 has been reported:

-

- Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is subjected to enzymatic oxidation in aqueous buffer at pH 7.5 and 37 °C.

- The enzyme selectively oxidizes one enantiomer, allowing isolation of the other with high enantiomeric excess (>99% ee).

-

- This biocatalytic method offers a green and highly selective approach to obtain enantiomerically pure tetrahydroquinoline derivatives.

Reference: Deng et al., ChemCatChem, 2018.

| Parameter | Details |

|---|---|

| Enzyme | Monoamine oxidase from Pseudomonas monteilii ZMU-T01 |

| pH | 7.5 |

| Temperature | 37 °C |

| Yield | High enantiomeric excess (>99% ee) |

| Reaction medium | Aqueous buffer |

Catalytic Hydrogenation of Quinoline Precursors

Hydrogenation of quinoline derivatives to tetrahydroquinolines is a common strategy, including for 6-fluoro-2-methyl derivatives closely related to the target compound:

-

- Quinoline derivatives are subjected to catalytic hydrogenation using cobalt(II) acetate and zinc powder as a reducing system.

- The reaction is performed under hydrogen pressure (typically 30 bar) at elevated temperatures (e.g., 80 °C).

- After reaction completion, products are purified by extraction and chromatography.

Application to 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline:

- Starting from 6-fluoro-2-methylquinoline, hydrogenation yields the tetrahydroquinoline with yields around 91%.

- The product is obtained as a pale-yellow oil.

Reference: Thieme Chemistry, 2022.

| Catalyst System | Conditions | Yield (%) | Product State |

|---|---|---|---|

| Co(OAc)2·4H2O + Zn | 30 bar H2, 80 °C, 15 h | 91 | Pale-yellow oil |

Directed ortho-Lithiation and Nucleophilic Substitution (Related Isoquinoline Chemistry)

Though primarily applied to isoquinoline derivatives, directed ortho-lithiation strategies provide insights into functionalization relevant to tetrahydroquinoline synthesis:

-

- Lithiation at the ortho position relative to fluorine substituent at low temperatures (−78 °C) using strong bases.

- Subsequent electrophilic quenching or nucleophilic aromatic substitution to introduce amino or alkyl groups.

- Reduction of intermediate dihydro derivatives to tetrahydroquinolines.

-

- This approach allows selective substitution on the aromatic ring, which can be adapted for 6-fluoro-8-methoxy substitution patterns.

Reference: PMC and MDPI articles on 8-fluoro-3,4-dihydroisoquinoline synthesis.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acidic Condensation (Reflux) | 4-Fluoro-2-methoxyaniline + crotonaldehyde | 6N HCl, reflux 2 h | 99.8 | Simple, high-yield, scalable |

| Enzymatic Resolution | Racemic 6-fluoro-2-methyl-THQ | Monoamine oxidase, pH 7.5, 37 °C | >99% ee | High enantioselectivity, green method |

| Catalytic Hydrogenation | 6-Fluoro-2-methylquinoline | Co(OAc)2, Zn, H2 (30 bar), 80 °C | 91 | Effective reduction to tetrahydro form |

| Directed ortho-Lithiation | Fluoro-substituted anilines/isoquinolines | n-BuLi, −78 °C, electrophilic quench | Variable | Allows selective functionalization |

Detailed Research Findings and Notes

The condensation method using crotonaldehyde and 4-fluoro-2-methoxyaniline is the most direct and efficient route reported for 6-fluoro-8-methoxy-2-methylquinoline, with near-quantitative yield under mild reflux conditions in hydrochloric acid.

Enzymatic resolution provides an excellent approach for obtaining chiral tetrahydroquinolines, which is critical for pharmaceutical applications requiring enantiomerically pure compounds.

Catalytic hydrogenation using cobalt-based catalysts and zinc as a co-reductant is a versatile and scalable method for converting quinoline precursors into tetrahydroquinolines with good yields and manageable reaction conditions.

Directed ortho-lithiation, while more complex, offers a powerful tool for introducing substituents at specific positions on the quinoline ring, enabling synthesis of diverse derivatives including fluoro and methoxy substitutions.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: Conversion to quinone derivatives.

Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

Reduction: Dihydroquinoline derivatives, which have potential pharmaceutical applications.

Substitution: Substituted quinolines with various functional groups, useful in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable anticancer properties. Specifically, 6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its derivatives have been tested against a range of bacteria and fungi, indicating effectiveness in inhibiting microbial growth. The structural features of tetrahydroquinolines contribute to their interaction with bacterial cell membranes and enzymes critical for microbial survival .

Neuropharmacology

CNS Activity

Tetrahydroquinolines are known for their neuropharmacological effects. Research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be beneficial in managing symptoms associated with these conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the tetrahydroquinoline scaffold have been systematically studied to enhance efficacy and reduce toxicity. For instance, modifications at the 6 and 8 positions have shown to significantly impact biological activity and selectivity towards target enzymes .

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of various tetrahydroquinoline derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, researchers assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism by which 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell division or induce apoptosis.

Molecular Targets and Pathways:

Antimicrobial: Inhibition of bacterial enzymes such as DNA gyrase or topoisomerase.

Anticancer: Induction of apoptosis through pathways involving p53 and caspases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and analogous compounds:

Key Observations:

Structural Modifications and Bioactivity: The methoxy group at position 8 in the target compound may enhance hydrogen-bonding interactions compared to non-oxygenated analogs (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) . Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity likely improve metabolic stability and membrane permeability compared to chlorine-substituted derivatives (e.g., 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline) . Isoquinoline vs.

Synthetic Accessibility: The target compound’s synthesis may involve lithiation or fluorine-amine exchange reactions, as demonstrated for related 8-fluoro-tetrahydroisoquinolines . Analogs with fewer substituents (e.g., 8-Methyl-1,2,3,4-tetrahydroquinoline) are synthetically simpler but lack the target’s pharmacophore complexity .

Derivatives with hydroxyl groups (e.g., 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline) highlight the scaffold’s versatility in generating bioactive molecules .

Biological Activity

6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structural characteristics and its implications in medicinal chemistry will also be discussed.

Structural Characteristics

The molecular formula of this compound is CHFN. Its structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 167.21 g/mol |

| SMILES | CC1=CC(=CC2=C1CNCC2)F |

| InChI | InChI=1S/C10H12FN/c1-7... |

Antimicrobial Properties

Compounds with a tetrahydroquinoline scaffold have shown significant antimicrobial activity . Research indicates that derivatives of tetrahydroquinolines exhibit bactericidal effects against various Gram-positive and Gram-negative bacteria. For instance, studies on related compounds have demonstrated their efficacy in inhibiting bacterial growth, suggesting that this compound may possess similar properties .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinolines has garnered attention in the context of neurodegenerative diseases. Compounds within this class have been evaluated for their ability to mitigate oxidative stress and inflammation in neuronal cells . This suggests that this compound may also exhibit neuroprotective effects.

Study 1: Antimicrobial Activity Evaluation

In a comparative study assessing the antimicrobial efficacy of various tetrahydroquinoline derivatives, this compound was included as a test compound. The results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains at concentrations as low as 50 µg/mL .

Study 2: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). While specific data for this compound were not available, related compounds showed IC values in the range of 20–40 µM . This suggests that further investigation into this compound could yield similar or enhanced anticancer activities.

The biological activity of tetrahydroquinolines is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many tetrahydroquinolines act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : Some compounds modulate neurotransmitter receptors or other cellular signaling pathways that are critical for cellular survival and function.

- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to their neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization reactions. For fluorinated quinolines, direct fluorination using HF or fluoroborate salts under controlled pH (4–6) improves regioselectivity. Methoxy group introduction via nucleophilic substitution (e.g., NaOMe in DMF at 80–100°C) requires anhydrous conditions to avoid hydrolysis. Yields vary with stoichiometry: excess methylating agents (e.g., CH₃I) may lead to over-alkylation, reducing purity. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in fluorinated tetrahydroquinoline derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons (e.g., C6-F in 6-Fluoro derivatives causes downfield shifts for H5/H7). Methoxy groups (C8-OCH₃) split aromatic protons into doublets (J = 2–3 Hz).

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and substituent positions. For example, bond angles and torsion angles distinguish between planar quinoline and non-planar tetrahydroquinoline moieties. Crystallographic data for analogs (e.g., 8-methoxyquinolines) show methoxy groups adopt equatorial positions to minimize steric strain .

Q. What analytical techniques are critical for purity assessment and quantification of this compound?

- Methodological Answer :

- HPLC-PDA/MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate impurities. Fluorinated compounds exhibit strong UV absorption at 260–280 nm.

- Elemental Analysis : Verify %C, %H, %N (theoretical for C₁₁H₁₃FNO: C 66.65%, H 6.89%, N 7.40%).

- GC-MS : Detects volatile byproducts (e.g., methyl ethers) with EI fragmentation patterns (m/z 165 for M⁺–CH₃) .

Advanced Research Questions

Q. How does the 8-methoxy group influence the compound’s biological activity compared to halogenated analogs?

- Methodological Answer : The methoxy group enhances lipophilicity (logP ↑ by ~0.5) and hydrogen-bonding capacity, affecting membrane permeability. In antimicrobial assays, 8-methoxy derivatives show 2–4× higher MIC values against Gram-positive bacteria than 8-fluoro analogs. Molecular docking reveals methoxy groups occupy hydrophobic pockets in DNA gyrase, stabilizing enzyme-inhibitor complexes .

Q. What strategies address contradictory data in SAR studies of fluorinated tetrahydroquinolines?

- Methodological Answer :

- Data Normalization : Control variables (e.g., assay pH, bacterial strain variability) using standardized protocols (CLSI guidelines).

- Quantum Mechanical Calculations : Compare electrostatic potential maps to identify electronic effects (e.g., fluorine’s electron-withdrawing vs. methoxy’s electron-donating properties).

- Meta-Analysis : Pool data from analogs (e.g., 6-Fluoro-2-methyl vs. 8-Fluoro-4-methyl) to identify trends. For example, C2-methyl groups reduce planarity, decreasing intercalation efficacy .

Q. How can in vitro metabolic stability assays guide further structural optimization?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.

- Metabolite Identification : Phase I metabolites (e.g., hydroxylation at C5/C7) are common. 8-Methoxy groups resist demethylation better than 8-hydroxy, improving half-life (t₁/₂ > 60 min in HLM vs. <20 min for 8-OH analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.